molecular formula C13H17FO2S B7434656 2-(5-Fluoro-2-methylphenyl)sulfanyl-1-(oxolan-2-yl)ethanol

2-(5-Fluoro-2-methylphenyl)sulfanyl-1-(oxolan-2-yl)ethanol

Cat. No. B7434656
M. Wt: 256.34 g/mol
InChI Key: QMCRTGJBNVAUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Fluoro-2-methylphenyl)sulfanyl-1-(oxolan-2-yl)ethanol is a chemical compound that belongs to the family of thiol-containing compounds. It is also known as FLEMPE or 5-Fluoro-2-methylphenylthio-2-(2-oxo-tetrahydrofuran-2-yl)-ethyl alcohol. This compound has been studied for its potential applications in scientific research, especially in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-(5-Fluoro-2-methylphenyl)sulfanyl-1-(oxolan-2-yl)ethanol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells, fungi, and bacteria. The compound may also disrupt the cell membrane of these organisms, leading to their death.
Biochemical and Physiological Effects:
2-(5-Fluoro-2-methylphenyl)sulfanyl-1-(oxolan-2-yl)ethanol has been shown to have minimal toxicity in vitro. It does not appear to have any significant effects on normal cells or tissues. However, more studies are needed to determine its potential toxicity in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(5-Fluoro-2-methylphenyl)sulfanyl-1-(oxolan-2-yl)ethanol in lab experiments is its potent activity against cancer cells, fungi, and bacteria. The compound is also relatively easy to synthesize and purify. However, its limited solubility in aqueous solutions may pose some challenges in certain experiments.

Future Directions

There are several future directions for the study of 2-(5-Fluoro-2-methylphenyl)sulfanyl-1-(oxolan-2-yl)ethanol. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This information could lead to the development of more potent and selective analogs of the compound. Another direction is to evaluate its potential applications in other areas of medicinal chemistry, such as antiviral or anti-inflammatory agents. Finally, more studies are needed to determine the potential toxicity and pharmacokinetics of the compound in vivo, which could pave the way for its clinical development.

Synthesis Methods

The synthesis of 2-(5-Fluoro-2-methylphenyl)sulfanyl-1-(oxolan-2-yl)ethanol involves the reaction between 5-Fluoro-2-methylphenylthiol and 2-(2-oxo-tetrahydrofuran-2-yl)-ethyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or dichloromethane. The yield of the reaction is typically around 60-70%.

Scientific Research Applications

2-(5-Fluoro-2-methylphenyl)sulfanyl-1-(oxolan-2-yl)ethanol has been studied for its potential applications in medicinal chemistry. It has been evaluated for its anticancer, antifungal, and antibacterial activities. The compound has shown promising results in inhibiting the growth of cancer cells in vitro. It has also exhibited potent antifungal and antibacterial activities against various strains of fungi and bacteria.

properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)sulfanyl-1-(oxolan-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2S/c1-9-4-5-10(14)7-13(9)17-8-11(15)12-3-2-6-16-12/h4-5,7,11-12,15H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCRTGJBNVAUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)SCC(C2CCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-2-methylphenyl)sulfanyl-1-(oxolan-2-yl)ethanol

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